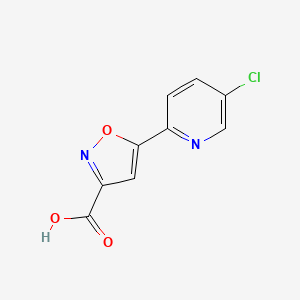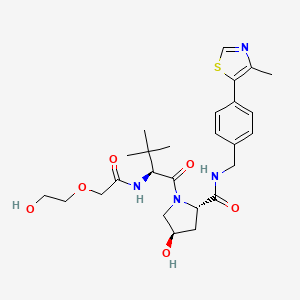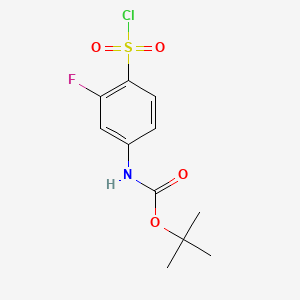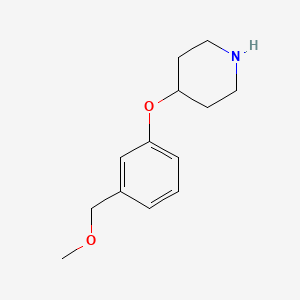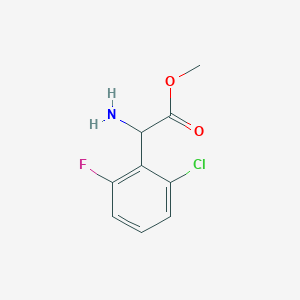
(s)-2-(1-Amino-2-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with a phenolic structure It contains an amino group and a hydroxyl group attached to an ethyl chain, which is connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce nitro groups to amino groups.
Enzymatic Processes: Employing enzymes to achieve chiral resolution.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: From oxidation of the phenolic group.
Secondary Amines: From reduction of the amino group.
Substituted Phenols: From electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
(s)-2-(1-Amino-2-hydroxyethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)phenol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)benzene: Lacks the hydroxyl group on the benzene ring.
(s)-2-(1-Amino-2-hydroxyethyl)aniline: Contains an additional amino group on the benzene ring.
Uniqueness
(s)-2-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern and chiral center, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-2-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m1/s1 |
Clave InChI |
XVLDHRZCNVRYIN-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](CO)N)O |
SMILES canónico |
C1=CC=C(C(=C1)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
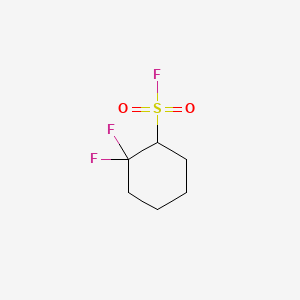
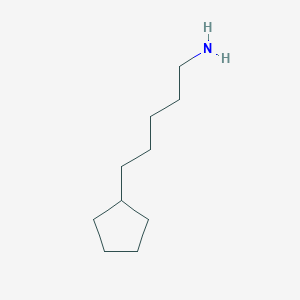
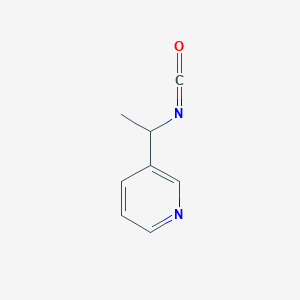
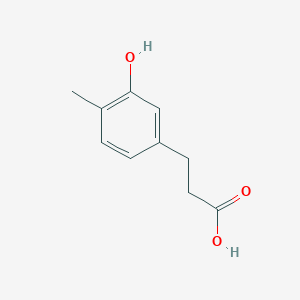
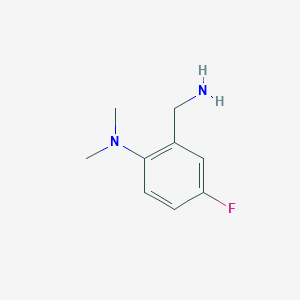
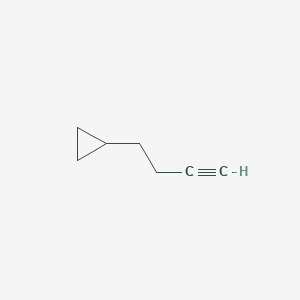
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
